molecular formula C12H10Cl3N B1457856 2-(3,5-Dichlorophenyl)aniline hydrochloride CAS No. 1355248-02-0

2-(3,5-Dichlorophenyl)aniline hydrochloride

Cat. No. B1457856
CAS RN: 1355248-02-0
M. Wt: 274.6 g/mol
InChI Key: OHMOOTIOCHDIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)aniline hydrochloride is an organic chemical compound with the CAS Number: 1355248-02-0. It has a molecular weight of 274.58 and its IUPAC name is 3’,5’-dichloro [1,1’-biphenyl]-2-amine hydrochloride . It is widely used in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 2-(3,5-Dichlorophenyl)aniline hydrochloride is C12H10Cl3N . The InChI code is 1S/C12H9Cl2N.ClH/c13-9-5-8 (6-10 (14)7-9)11-3-1-2-4-12 (11)15;/h1-7H,15H2;1H .

Scientific Research Applications

Synthesis of Conducting Polymers

2-(3,5-Dichlorophenyl)aniline hydrochloride serves as a monomer in the synthesis of conducting polymers. These polymers exhibit electrical properties similar to metals while maintaining the flexibility and processing advantages of plastics. They are used in a variety of applications, including organic light-emitting diodes (OLEDs), antistatic coatings, and flexible electronics .

Corrosion Inhibition

The compound is investigated for its potential as a corrosion inhibitor. Its aromatic amine structure can adsorb onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. This application is particularly relevant in protecting infrastructure in marine environments .

Pharmaceutical Research

In pharmaceutical research, 2-(3,5-Dichlorophenyl)aniline hydrochloride is used as a building block for the synthesis of various drug candidates. Its structure is a key component in the development of molecules with potential therapeutic effects .

Dye and Pigment Production

The dichlorophenyl group in the compound’s structure makes it a valuable precursor in the synthesis of dyes and pigments. These dyes are used in textiles, inks, and coatings, providing colorfastness and resistance to fading .

Agrochemical Synthesis

This compound is also used in the synthesis of agrochemicals. Its chemical properties allow it to be incorporated into pesticides and herbicides, enhancing their effectiveness in protecting crops from pests and weeds .

Material Science Research

In material science, 2-(3,5-Dichlorophenyl)aniline hydrochloride is used to modify the properties of materials, such as improving thermal stability or altering electrical conductivity. This has implications for developing advanced materials for various industrial applications .

Analytical Chemistry

As an analytical reagent, this compound can be used in chemical assays and tests. Its reactivity with other substances can be utilized to detect, quantify, or study chemical compounds in a sample .

Environmental Science

In environmental science, the compound’s role in the synthesis of sensors and adsorbents is explored. These sensors can detect pollutants, while adsorbents can help in the removal of contaminants from water and soil .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2-(3,5-Dichlorophenyl)aniline hydrochloride can be found online . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(3,5-dichlorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N.ClH/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15;/h1-7H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMOOTIOCHDIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)aniline hydrochloride

CAS RN

1355248-02-0
Record name [1,1′-Biphenyl]-2-amine, 3′,5′-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dichlorophenyl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dichlorophenyl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dichlorophenyl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dichlorophenyl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dichlorophenyl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dichlorophenyl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.